Flexirubin Flexirubin Flexirubin is the parent member of the class of flexirubins obtained by formal condensation of the carboxy group of 17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoic acid with one of the phenolic hydroxy groups of 2-dodecyl-5-methyl resorcinol.
Brand Name: Vulcanchem
CAS No.: 54363-90-5
VCID: VC1812156
InChI: InChI=1S/C43H54O4/c1-4-5-6-7-8-9-17-20-23-26-29-39-41(45)33-36(2)34-42(39)47-43(46)30-27-24-21-18-15-13-11-10-12-14-16-19-22-25-28-38-31-32-40(44)37(3)35-38/h10-16,18-19,21-22,24-25,27-28,30-35,44-45H,4-9,17,20,23,26,29H2,1-3H3/b12-10+,13-11+,16-14+,18-15+,22-19+,24-21+,28-25+,30-27+
SMILES: CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O
Molecular Formula: C43H54O4
Molecular Weight: 634.9 g/mol

Flexirubin

CAS No.: 54363-90-5

Cat. No.: VC1812156

Molecular Formula: C43H54O4

Molecular Weight: 634.9 g/mol

* For research use only. Not for human or veterinary use.

Flexirubin - 54363-90-5

Specification

CAS No. 54363-90-5
Molecular Formula C43H54O4
Molecular Weight 634.9 g/mol
IUPAC Name (2-dodecyl-3-hydroxy-5-methylphenyl) (2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoate
Standard InChI InChI=1S/C43H54O4/c1-4-5-6-7-8-9-17-20-23-26-29-39-41(45)33-36(2)34-42(39)47-43(46)30-27-24-21-18-15-13-11-10-12-14-16-19-22-25-28-38-31-32-40(44)37(3)35-38/h10-16,18-19,21-22,24-25,27-28,30-35,44-45H,4-9,17,20,23,26,29H2,1-3H3/b12-10+,13-11+,16-14+,18-15+,22-19+,24-21+,28-25+,30-27+
Standard InChI Key GFNJWVBJKYYUIN-CMUOTRNOSA-N
Isomeric SMILES CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2=CC(=C(C=C2)O)C)C)O
SMILES CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O
Canonical SMILES CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O

Introduction

Chemical Structure and Properties

Flexirubin is the parent member of the flexirubin class of compounds with the molecular formula C43H54O4 and a molecular weight of 634.9 g/mol. Structurally, it is formed by the formal condensation of the carboxy group of 17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoic acid with one of the phenolic hydroxy groups of 2-dodecyl-5-methyl resorcinol . This complex structure features a long carbon chain with alternating single and double bonds, benzene rings, and hydroxyl groups that contribute to its characteristic properties.

One of the most notable properties of flexirubin is its chromogenic behavior. The pigment undergoes a reversible color change from yellow-orange to red, brown, or purple upon reaction with basic solutions such as potassium hydroxide. This distinctive color shift is attributed to the presence of phenolic hydroxyl and polyene chromophore groups in its structure .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of flexirubin:

PropertyCharacteristicsReference
Molecular FormulaC43H54O4
Molecular Weight634.9 g/mol
ColorYellow-orange (changes to red-brown or purple in alkaline conditions)
SolubilityInsoluble in water and most organic solvents; soluble in acetone, alkaline aqueous solutions, and DMSO
StabilityStable in UV light, sunlight, and dark conditions; stable in temperature range of 25-100°C
CIELAB Color ValuesMeasured and calculated hue and chroma values in the yellow range
pH ResponseUndergoes colorimetric changes in response to pH variations

Biological Sources and Distribution

Flexirubin pigments are primarily produced by gram-negative bacteria belonging to the Bacteroidetes phylum. These pigments serve as chemotaxonomic markers for certain bacterial genera . Table 2 presents the major bacterial sources of flexirubin:

Bacterial SpeciesFamily/GenusPigment ColorReference
Chitinophaga pinensisChitinophagaceaeYellow
Flavobacterium johnsoniaeFlavobacteriaceaeYellow-orange
Eisenibacter elegansFlavobacteriaceaeYellow
Chryseobacterium sp. UTM-3 TFlavobacteriaceaeYellow
Chryseobacterium artocarpi CECT 8497FlavobacteriaceaeYellow-orange
Cytophaga hutchinsoniiCytophagaceaeYellow

These bacteria typically inhabit soil, water, and rhizosphere environments. The production of flexirubin appears to provide ecological advantages to these microorganisms, including protection against environmental stressors such as UV radiation and oxidative stress .

Biosynthesis and Genetic Regulation

The biosynthesis of flexirubin involves complex pathways that incorporate elements of both fatty acid and polyketide synthesis mechanisms. Research has identified several key genes and enzymes involved in this process.

Biosynthetic Pathway

The biosynthetic pathway of flexirubin has been partially elucidated through studies on Chitinophaga pinensis and other flexirubin-producing bacteria. The pathway begins with tyrosine as the precursor of the polyene ring, with its methyl group derived from methionine . The first step involves the deamination of L-tyrosine to 4-coumaric acid (4CA) by the enzyme FlxA (a tyrosine ammonia-lyase). This is followed by activation through adenylation by the acyl-CoA ligase FlxY .

The subsequent steps involve a fatty acid-like biosynthesis mechanism, where the polyene chain is constructed through chain elongation by β-ketoacyl synthases (FlxC, FlxI, FlxL, FlxN, FlxO), followed by reduction of the β-keto function by FlxB or FlxV and generation of double bonds by dehydratases (FlxF, FlxS). The aryl-octaene moiety is then connected to the dialkylresorcinol (DAR) moiety by a ligase-like enzyme (FlxW) .

Genetic Regulation

Several genes have been identified as essential for flexirubin synthesis. The fabZ gene, which encodes a putative β-hydroxyacyl-(acyl carrier protein) (ACP) dehydratase, has been shown to be crucial for flexirubin production in Cytophaga hutchinsonii. Insertional mutation and gene deletion studies have confirmed that loss of this gene results in failure to produce flexirubin .

Additionally, a gene cluster in Chitinophaga pinensis encoding the biosynthesis of the polyene moiety has been characterized, which includes genes for tyrosine ammonia-lyase (flxA) and 4-coumarate-CoA ligase (flxY) . Other genes in this cluster encode putative proteins involved in polyketide synthesis, reduction, dehydration, and transport.

Extraction and Characterization Methods

The extraction and characterization of flexirubin have been documented in several studies, providing standardized methods for isolating and analyzing this pigment.

Extraction Procedures

Flexirubin can be extracted from bacterial biomass using various organic solvents, with acetone being the most commonly employed. A typical extraction procedure involves:

  • Cultivation of bacteria in suitable growth media

  • Harvesting of cells by centrifugation

  • Extraction of pigment from cell pellets using 5% acetone

  • Sonication to disrupt cells and release pigments

  • Concentration of the pigment-containing supernatant using rotary evaporation

  • Purification by column chromatography using petroleum ether:benzene:acetone (10:40:5)

Analytical Methods for Characterization

The characterization of flexirubin typically employs a combination of spectroscopic and chromatographic techniques:

  • UV-Visible spectroscopy: Flexirubin shows characteristic absorption peaks that can be used for identification and quantification .

  • Fourier Transform Infrared Spectroscopy (FTIR): Provides information about functional groups present in the pigment .

  • Nuclear Magnetic Resonance (NMR): Used for structural elucidation of the pigment .

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables accurate mass determination and fragmentation pattern analysis .

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): Useful for molecular weight determination and structural characterization .

  • Colorimetric analysis: CIELAB color system parameters (L*, a*, b*) can be measured to characterize the color properties of the pigment .

Antioxidant AssayFlexirubin ActivityComparison to Standard (Trolox)Reference
H₂O₂ scavengingHigh activity at higher concentrationsSimilar to standard at highest concentrations
Hydroxyl radical (- OH) scavengingHigh activitySimilar to standard
Superoxide radical (O₂- −) scavenging93.85% at 1.0 μM95.58% at 0.4 μM (Trolox)
Lipid peroxidation inhibition (FTC method)91.03 ± 1.00% at 1.0 μMComparable at 0.75 μM and 0.5 μM
DPPH radical scavengingLower activityLess effective than standard
Nitric oxide (NO- ) scavengingLower activityLess effective than standard
Ferric reducing antioxidant power (FRAP)Low abilitySignificantly lower than standard

Molecular docking studies have revealed that flexirubin interacts with the binding cavity of the superoxide dismutase (SOD) enzyme without affecting its metal-binding site, suggesting a potential mechanism for its antioxidant activity .

Antimicrobial Activity

Flexirubin has demonstrated antimicrobial properties against various pathogens. Studies have shown that the pigment exhibits activity against both gram-positive and gram-negative bacteria, as well as certain fungi . For example, flexirubin isolated from Chryseobacterium species showed antimicrobial activity against Escherichia coli, Bacillus sphaericus, and the fungus Candida albicans .

Anti-inflammatory Properties

Research has indicated that flexirubin possesses anti-inflammatory activity. In one study, the highest anti-inflammatory activity was observed at a concentration of 1200 μg/ml, with an absorbance of 0.128 AU . The exact mechanisms underlying this anti-inflammatory effect remain to be fully elucidated.

Hepatoprotective Effects

Recent studies have demonstrated the hepatoprotective potential of flexirubin. Pretreatment with flexirubin has shown significant capability in attenuating carbon tetrachloride (CCl₄)-induced oxidative stress in the liver by decreasing malondialdehyde (MDA) levels . This suggests that flexirubin may have therapeutic applications in liver protection and treatment of liver diseases.

UV Protection

Flexirubin has been found to provide protection against UV radiation. This property is evidenced by studies showing that loss of flexirubin makes bacterial mutants more sensitive to UV radiation . Additionally, the pigment has been shown to increase the SPF (Sun Protection Factor) property of commercially available sunscreen by 0.713% , suggesting potential applications in cosmetic formulations.

Solubility Studies and Formulation Challenges

The limited solubility of flexirubin presents challenges for its applications in various industries. Several studies have investigated strategies to enhance its solubility profile.

Solubility Profile

Flexirubin is insoluble in water and most organic solvents but soluble in acetone, alkaline aqueous solutions, and dimethyl sulfoxide (DMSO) . This limited solubility restricts its applications in water-based formulations, necessitating the development of alternative solubilization approaches.

Bio-based Solvents for Improved Solubility

Recent research has explored the use of bio-based solvents as alternatives to conventional organic solvents for solubilizing flexirubin. Table 4 presents the solubility of flexirubin in various bio-based solvents:

SolventPolarityMolar Absorptivity Coefficient (L mol⁻¹ cm⁻¹)Solubility PerformanceReference
Acetone (control)Polar aproticLowest (exact value in range 19-84)Good
D-limoneneNon-polarHigher than acetoneGood (similar to acetone)
Ethyl acetateModerately polarHigher than acetone, lower than propanolModerate
PropanolPolar proticHigher than ethyl acetate, lower than ethanolModerate
EthanolPolar proticHigher than propanol, lower than D-limoneneModerate
ButanolModerately polarHighest (exact value in range 19-84)Good (similar to acetone)

The study demonstrated that the polarity of a solvent significantly affects its efficiency in solubilizing flexirubin. The hydrophobic structure of crude flexirubin pigment results in better solubility in non-polar solvents like D-limonene and butanol, which gave slightly similar absorption to less polar acetone .

Applications and Future Prospects

The unique properties of flexirubin open up numerous potential applications across various industries.

Pharmaceutical Applications

The diverse biological activities of flexirubin make it a promising candidate for pharmaceutical applications. Its antioxidant, antimicrobial, anti-inflammatory, and hepatoprotective properties suggest potential uses in:

  • Development of novel antioxidant therapeutics for preventing or treating free radical-related diseases

  • Formulation of antimicrobial agents for treating infections caused by susceptible pathogens

  • Creation of hepatoprotective medications for liver diseases, particularly those involving oxidative stress

  • Anti-inflammatory drug development for various inflammatory conditions

Food Industry Applications

As a natural pigment with antioxidant properties, flexirubin holds promise for applications in the food industry:

  • Natural food colorant as an alternative to synthetic dyes

  • Functional food ingredient with potential health benefits due to its antioxidant activity

  • Food preservative owing to its antimicrobial and antioxidant properties

Cosmetic Industry Applications

The properties of flexirubin make it suitable for cosmetic formulations:

  • Natural colorant for cosmetic products

  • UV-protective agent in sunscreen formulations

  • Antioxidant ingredient in anti-aging skincare products

Biotechnology Applications

Recent research has explored the use of flexirubin in biotechnological applications:

  • Functionalization of bacterial cellulose films to impart color and bioactive properties

  • Development of bioactive materials with antioxidant properties for various applications

Future Research Directions

Despite significant advances in understanding flexirubin, several areas warrant further investigation:

  • Complete elucidation of the biosynthetic pathway and genetic regulation of flexirubin production

  • Optimization of production methods for large-scale industrial applications

  • Development of improved formulation strategies to enhance solubility and stability

  • Further exploration of therapeutic applications through clinical studies

  • Investigation of structure-activity relationships to develop more potent derivatives

  • Ecological significance and evolutionary aspects of flexirubin production in bacteria

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